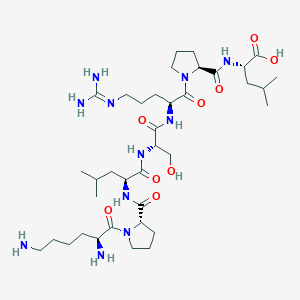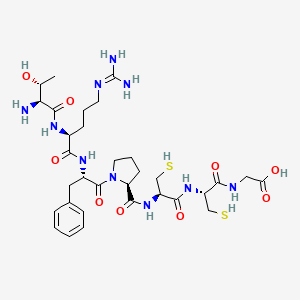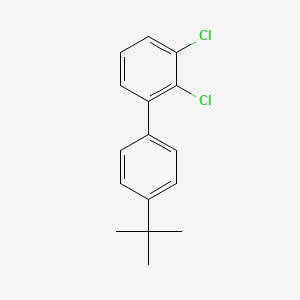![molecular formula C27H16Cl2O3 B12542298 [Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] CAS No. 143612-36-6](/img/structure/B12542298.png)
[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] is an organic compound with the molecular formula C27H18Cl2O3 It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a central carbonyl group via phenylene linkers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-dihydroxybiphenyl in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of [Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl groups may interact with hydrophobic regions of proteins, affecting their activity.
類似化合物との比較
Similar Compounds
- [Carbonyldi(4,1-phenylene)]bis[(4-methylphenyl)methanone]
- [Carbonyldi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]
- [Carbonyldi(4,1-phenylene)]bis[(4-bromophenyl)methanone]
Uniqueness
[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone] is unique due to the presence of chlorophenyl groups, which impart distinct chemical and physical properties. These properties include increased reactivity in substitution reactions and potential biological activities that differ from its analogs with other substituents.
特性
CAS番号 |
143612-36-6 |
|---|---|
分子式 |
C27H16Cl2O3 |
分子量 |
459.3 g/mol |
IUPAC名 |
bis[4-(4-chlorobenzoyl)phenyl]methanone |
InChI |
InChI=1S/C27H16Cl2O3/c28-23-13-9-21(10-14-23)26(31)19-5-1-17(2-6-19)25(30)18-3-7-20(8-4-18)27(32)22-11-15-24(29)16-12-22/h1-16H |
InChIキー |
QKCMQOPHOTVZBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)

